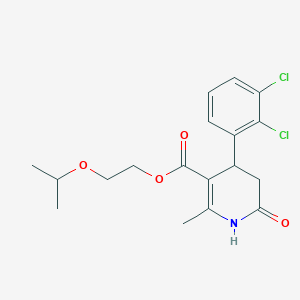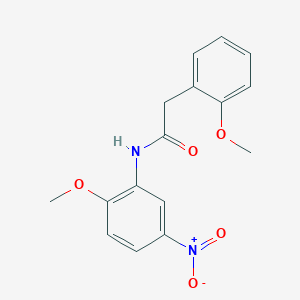![molecular formula C17H17N5 B5586690 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5586690.png)
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBIM, and it is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of MBIM is not yet fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. MBIM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
MBIM has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, MBIM has been shown to have antitumor, antiviral, and antibacterial activity. It has also been shown to improve glucose metabolism and insulin sensitivity, which could make it a useful tool in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using MBIM in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying a variety of biological processes and disease states. However, one limitation of using MBIM is its relatively high cost compared to other compounds that are commonly used in research.
未来方向
There are many potential future directions for research on MBIM. One area of interest is the development of new drugs based on the structure of MBIM. Researchers are also interested in studying the mechanism of action of MBIM in more detail, as well as exploring its potential applications in the treatment of various diseases. Additionally, there is a need for more research on the safety and toxicity of MBIM, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of MBIM involves the reaction of 2-methylbenzimidazole with formaldehyde and methylamine. The resulting product is then treated with hydrogen gas to produce the final compound. This synthesis method has been well-established in the literature and has been used by many researchers to produce MBIM for their experiments.
科学研究应用
MBIM has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. One of the most promising applications of MBIM is in the development of new drugs for the treatment of various diseases. MBIM has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
1-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-21-14-9-5-3-7-12(14)19-16(21)11-18-17-20-13-8-4-6-10-15(13)22(17)2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGHUIYYEJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5586610.png)
![4,6-dichloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5586612.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5586617.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5586620.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5586628.png)
![9-oxo-N-propyl-8-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5586639.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5586642.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B5586660.png)


![3-{2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5586707.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5586713.png)
